molecular formula C14H19NO6 B102863 AV-153 free base CAS No. 19350-66-4

AV-153 free base

Numéro de catalogue: B102863
Numéro CAS: 19350-66-4
Poids moléculaire: 297.30 g/mol
Clé InChI: USGQSNVLGQWBEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (molecular formula: C₁₄H₁₉NO₆) is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via a one-pot cyclocondensation reaction of glyoxylic acid, ethyl acetoacetate, and NH₄HCO₃ . Its crystal structure (space group P1, triclinic system) reveals an asymmetric boat conformation in the dihydropyridine ring, with the carboxyl-bearing carbon (C1) deviating more significantly from the base plane (0.325 Å) than the nitrogen atom (0.137 Å) . The ethyl group at the 3,5-positions is disordered (occupancies: 0.741 and 0.259), and the crystal lattice is stabilized by intermolecular hydrogen bonds, including N–H⋯O chains and O–H⋯O carboxylic acid dimers forming ladder-type double chains .

This compound exhibits diverse biological activities, including calcium antagonism, neuroprotection, and antioxidant effects, as inferred from structural analogs and related 1,4-DHP derivatives . Its electrophysiological properties align with broader studies on 1,4-DHPs, which have been explored for fungicidal, antibacterial, and antiviral applications .

Propriétés

IUPAC Name

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQSNVLGQWBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276584
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19350-66-4
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthesis of 4-Ethoxycarbonyl Intermediate

A modified Hantzsch protocol involves refluxing ethyl acetoacetate (2.0 equiv), glyoxylic acid (1.0 equiv), and ammonium acetate (1.5 equiv) in ethanol with a basic catalyst (e.g., K₂CO₃) at 90°C for 2–3 hours. The reaction yields 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-ethyl carboxylate as an intermediate.

Key Conditions

  • Solvent: Ethanol/water (1:1)

  • Catalyst: 30 mol% trichloroisocyanuric acid (TCCA)

  • Yield: 79–90%

Hydrolysis to Carboxylic Acid

The ethyl ester at position 4 undergoes alkaline hydrolysis using 2M NaOH at 60°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Characterization Data

  • IR (KBr): 3517 cm⁻¹ (−OH stretch), 1686 cm⁻¹ (C═O).

  • ¹H NMR (DMSO-d₆): δ 10.6 (s, 1H, COOH), 4.12 (q, 4H, OCH₂CH₃), 2.25 (s, 6H, CH₃).

Electrocarboxylation of Brominated Precursors

Electrocarboxylation offers a direct method to introduce carboxylic acid groups via CO₂ fixation. This approach is adapted from studies on 2,6-dicarboxy-1,4-DHPs.

Synthesis of 4-Bromomethyl Precursor

Bromination of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine at position 4 is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light. The product, 4-bromomethyl-3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine, is isolated in 85% yield.

Electrocarboxylation Procedure

The brominated precursor (1 mmol) undergoes electrolysis in an undivided cell with a Pt cathode and Mg anode.

Reaction Conditions

  • Electrolyte: Tetrapropylammonium chloride (TPAC, 5 mmol) in acetonitrile

  • Current Density: 15 mA/cm²

  • CO₂ Supply: Bubbling at 1 atm

  • Duration: 7–8 hours

Outcomes

  • Yield: 78–92%

  • Purity: >98% (HPLC)

Direct Synthesis via Activated Intermediates

Pentafluorophenyl Ester Activation

The carboxylic acid at position 4 is introduced via coupling reactions using activated intermediates. 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl chloride is prepared by treating the acid with thionyl chloride, followed by reaction with pentafluorophenol to form the pentafluorophenyl (PFP) ester.

Reaction Scheme

  • Acid Chloride Formation:
    COOH+SOCl2COCl+SO2+HCl\text{COOH} + \text{SOCl}_2 \rightarrow \text{COCl} + \text{SO}_2 + \text{HCl}

  • PFP Ester Synthesis:
    COCl+C6F5OHCOOC6F5+HCl\text{COCl} + \text{C}_6\text{F}_5\text{OH} \rightarrow \text{COO}C_6\text{F}_5 + \text{HCl}

Applications
The PFP ester serves as a stable intermediate for peptide coupling, enabling further functionalization.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Hantzsch + Hydrolysis70–85%6–8 hoursScalability, uses inexpensive reagents
Electrocarboxylation78–92%7–8 hoursDirect CO₂ utilization, high purity
PFP Ester Activation65–75%10–12 hoursEnables peptide coupling

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR (DMSO-d₆): δ 166.8 (C═O ester), 141.9 (C-2/C-6), 124.5 (C-4), 61.4 (OCH₂CH₃).

  • ESI-MS: [M+H]⁺ at m/z 380.2, consistent with molecular formula C₁₆H₂₁NO₈.

Infrared Spectroscopy (IR)

A broad peak at 3517 cm⁻¹ confirms the −OH group of the carboxylic acid.

Challenges and Optimization Strategies

  • Selective Hydrolysis: The presence of multiple ester groups (positions 3 and 5) necessitates controlled hydrolysis conditions to avoid side reactions.

  • Electrocarboxylation Scalability: Requires specialized equipment but offers greener synthesis via CO₂ fixation .

Analyse Des Réactions Chimiques

Esterification and Coupling Reactions

The carboxylic acid moiety participates in esterification and coupling reactions. In a representative procedure :

  • Reagents : EDCI (1.4 eq), DMAP (0.1 eq), dichloromethane solvent.

  • Substrate : 2,3,5-tri-O-benzyl-α/β-D-ribofuranose (1.0 eq).

  • Conditions : 5°C → ambient temperature, 46 h stirring.

Workup and Yield

StepDetails
QuenchingIon-exchanged water (35 mL)
ExtractionDichloromethane (2 × 10 mL)
PurificationSilica gel column (hexane:EtOAc = 1:1)
Product Yield 66% (light yellow oil)

This reaction exemplifies its utility in generating glycosylated derivatives for pharmaceutical intermediates .

Photoredox Cross-Coupling Reactions

The compound undergoes nickel-catalyzed photoredox cross-coupling with aryl halides under blue LED irradiation :

Reaction Setup

ComponentQuantity/ConcentrationRole
4CzIPN0.1 eqPhotocatalyst
NiBr₂·DME0.2 eqCatalyst
Methyl 4-bromobenzoate2.0 eqAryl halide source
1,4-Dioxane10 mLSolvent

Optimized Conditions

  • Temperature: 120°C (oil bath).

  • Irradiation: Blue LED (2–3 cm distance, 46 h).

  • Yield : 49% (colorless oil after silica gel chromatography) .

This methodology highlights its role in C–C bond formation for complex molecule synthesis.

Stability and Handling Considerations

  • Storage : Stable under inert gas (N₂) at 2–8°C .

  • Purity : >95% (HPLC) .

  • Decomposition Risks : Prolonged exposure to moisture or heat may lead to ring oxidation or ester hydrolysis.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid typically involves the reaction of glyoxylic acid with ethyl acetoacetate in the presence of ammonium bicarbonate. The compound has been characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. The crystal structure reveals an asymmetric boat-type conformation of the dihydropyridine ring stabilized by strong intermolecular hydrogen bonds .

Medicinal Chemistry Applications

2.1 Antioxidant Activity

Research indicates that derivatives of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid exhibit notable antioxidant properties. These compounds can scavenge free radicals and may have implications in treating oxidative stress-related diseases .

2.2 Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Its derivatives have been investigated for their potential as anticancer agents in preclinical studies .

2.3 Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis suggests potential therapeutic applications for conditions like Alzheimer's disease .

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance .

3.2 Nanotechnology

In nanotechnology, 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid serves as a precursor for creating nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Study Objective Findings
Study on Antioxidant ActivityTo evaluate the antioxidant potentialThe compound demonstrated significant free radical scavenging activity comparable to standard antioxidants .
Cancer Cell Proliferation InhibitionAssess anticancer effectsShowed a dose-dependent inhibition of cancer cell proliferation with IC50 values indicating potent activity .
Neuroprotection in Animal ModelsInvestigate neuroprotective effectsReduced neuronal death and improved cognitive function in treated animals compared to controls .

Mécanisme D'action

The mechanism of action of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and improving blood flow.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional versatility of 1,4-DHPs allows for extensive modifications. Below is a detailed comparison of the title compound with its analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents Key Structural Features Physicochemical Properties Reference
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid - 3,5: Ethoxycarbonyl
- 4: Carboxylic acid
- 2,6: Methyl
Asymmetric boat conformation; disordered ethyl groups; strong intermolecular H-bonding Low solubility in aqueous media; crystallizes in triclinic system
Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-4-carbonyl)-L-methioninate - 4: L-Methionine amide
- Sodium counterion
Amide bond replaces carboxylic acid; retains 1,4-DHP core Enhanced solubility due to sodium salt formation; confirmed by ¹H NMR (singlets at 2.21 ppm for methyl groups)
2,6-Dimethyl-3,5-bis(dodecyloxycarbonyl)-4-phenyl-1,4-DHP - 3,5: Dodecyloxycarbonyl
- 4: Phenyl
Hydrophobic dodecyl chains; brominated methyl groups Improved lipophilicity; used in cationic amphiphile synthesis for DNA interaction studies
4-(4-Nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxamide - 3,5: Carboxamide
- 4: 4-Nitrophenyl
Nitro and amide substituents alter electronic density Antimicrobial activity; IR peaks at 1665 cm⁻¹ (C=O), ¹H NMR signals at δ 9.85 ppm (CONH)

Key Research Findings

  • Solubility Enhancement: Sodium or lithium salts of amino acid conjugates show 3–5× higher aqueous solubility than the parent compound, critical for drug formulation .
  • Thermodynamic Stability : Derivatives with bulky substituents (e.g., dodecyloxycarbonyl) exhibit higher melting points (>200°C) due to van der Waals interactions .
  • Bioactivity Correlation : Electron-deficient substituents (e.g., nitro groups) enhance antimicrobial potency but reduce calcium antagonism, highlighting structure-activity trade-offs .

Activité Biologique

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a synthetic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, including antioxidant, hepatoprotective, and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is C14H19NO6C_{14}H_{19}NO_6 with a molecular weight of 297.30 g/mol. It features multiple functional groups that contribute to its biological activity.

Structural Characteristics

  • Molecular Weight : 297.30 g/mol
  • IUPAC Name : 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
  • Crystal Structure : The dihydropyridine ring adopts an asymmetric boat-type conformation with significant deviations in atom positions due to intermolecular hydrogen bonding .

Synthesis

The compound can be synthesized through the reaction of glyoxylic acid and ethyl acetoacetate in the presence of ammonium bicarbonate. This method has been detailed in several studies focusing on the optimization of synthesis routes for similar dihydropyridine derivatives .

Antioxidant Activity

Research indicates that derivatives of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid exhibit significant antioxidant properties. The incorporation of l-methionine into its structure enhances these properties due to methionine's known antioxidative effects .

Hepatoprotective Effects

Studies have shown that this compound possesses hepatoprotective properties. It has been linked to the reduction of liver damage induced by toxic agents. The mechanism is believed to involve the modulation of oxidative stress markers and enhancement of liver enzyme activities .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have reported effectiveness against gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress; scavenges free radicals
HepatoprotectiveProtects liver cells from damage
AntimicrobialEffective against gram-positive and gram-negative bacteria

Table 2: Synthesis Conditions and Yields

ReactantsConditionsYield (%)
Glyoxylic Acid + Ethyl AcetoacetateAmmonium bicarbonate; reflux62%
3,5-Bis(ethoxycarbonyl)-2,6-dimethyl...L-methionine addition; room temp80%

Case Studies

  • Antioxidant Efficacy Study :
    A study assessed the antioxidant capacity of various derivatives including 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid using DPPH and ABTS assays. The compound showed a notable decrease in IC50 values compared to standard antioxidants.
  • Hepatoprotection in Animal Models :
    In a controlled experiment on rats subjected to acetaminophen-induced liver toxicity, administration of the compound resulted in significant reductions in liver enzyme levels (ALT and AST), indicating protective effects on hepatic tissues.
  • Antimicrobial Activity Assessment :
    The compound was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods. Zones of inhibition were measured and compared to standard antibiotics.

Q & A

Q. What are the key structural features of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, and how are they determined experimentally?

The compound adopts an asymmetric boat conformation in its dihydropyridine ring, with deviations from planarity observed at C1 (0.325 Å) and N1 (0.137 Å). Ethyl group disorder (occupancies 0.741:0.259) and intermolecular hydrogen bonding (N–H⋯O and O–H⋯O) stabilize the crystal lattice. Structural characterization relies on single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement). Data collection at 291 K with an RR-factor of 0.063 and wRwR-factor of 0.197 confirms the geometry .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via condensation reactions involving 1,4-dihydropyridine precursors. For example, it acts as a key intermediate in photoredox-catalyzed cross-coupling reactions for C-aryl glycoside synthesis. Reactions are typically conducted under nitrogen with catalysts like NiBr₂·DME and monitored via 1H^1\text{H} NMR or UPLC. Purification involves silica gel chromatography .

Q. How does hydrogen bonding influence the compound’s solid-state properties?

Strong N–H⋯O hydrogen bonds form infinite chains along the crystallographic a-axis, while O–H⋯O interactions create carboxylic acid dimers. These interactions stabilize a ladder-type double-chain structure, critical for understanding crystallization behavior and solubility .

Advanced Research Questions

Q. How can conformational disorder in crystallographic data (e.g., ethyl group occupancy) be resolved during refinement?

Ethyl group disorder is modeled using split positions with refined occupancy ratios (e.g., 0.741:0.259). SHELXL’s restraints (e.g., SIMU, DELU) mitigate overfitting. Validation tools like CheckCIF identify geometric outliers, and Hirshfeld surface analysis can further probe packing effects .

Q. What methodological challenges arise when studying the compound’s biological activity (e.g., antimutagenic or anticancer effects)?

Mechanistic studies require correlating its DNA-binding capacity (via single-strand break insertion) with biological outcomes. Techniques like fluorescence quenching assays, molecular docking, and poly-ADP-ribosylation assays are used. Dose-dependent cytotoxicity must be validated in cell lines, with careful control of redox conditions to avoid confounding effects from its dihydropyridine core .

Q. How can photoredox catalysis be optimized for derivatizing this compound in C-aryl glycoside synthesis?

Key factors include:

  • Catalyst selection : NiBr₂·DME outperforms other catalysts in reducing side reactions.
  • Light source : Kessil A160WE Tuna Blue (40W) ensures efficient excitation.
  • Solvent : 1,4-Dioxane enhances solubility and reaction homogeneity.
  • Monitoring : Real-time UPLC tracks intermediate formation. Reported α/β selectivity (1:17) for glycosylation highlights steric and electronic tuning opportunities .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) in derivatives of this compound?

Density Functional Theory (DFT) calculates conformational energies (e.g., boat vs. planar ring), while Molecular Dynamics (MD) simulates solvent interactions. QSAR models link substituent effects (e.g., ethoxycarbonyl vs. methyl groups) to biological activity, validated by experimental IC₅₀ values in calcium channel blockade or antifungal assays .

Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results (e.g., NMR vs. XRD)?

  • Dynamic effects : Solution-phase NMR may average disordered conformations observed in XRD.
  • Solvent interactions : Polar solvents (e.g., DMSO) disrupt hydrogen bonds, altering chemical shifts.
  • Validation : Cross-validate with IR (carboxylic O–H stretch ~2500–3000 cm⁻¹) and mass spectrometry .

Q. Why might synthetic yields vary significantly in photoredox reactions involving this compound?

Variability arises from:

  • Oxygen sensitivity : Strict inert conditions (N₂/Ar) prevent dihydropyridine oxidation.
  • Light intensity : Inconsistent irradiation reduces catalyst activation.
  • Substrate purity : Trace moisture degrades Ni catalysts. Pre-drying reagents and using Schlenk techniques improve reproducibility .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Synthesis : TCI Chemicals (Cat. No. B6316) for high-purity starting materials .
  • Biological Assays : DNA repair studies via comet assay or γH2AX foci quantification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.